Myristoyl Tripeptide-1
Description
Myristoyl Tripeptide-1 is a synthetic peptide composed of three amino acids—glycine, histidine, and lysine (GHK)—covalently linked to a myristoyl group (a 14-carbon saturated fatty acid). This modification enhances its lipid solubility, allowing deeper penetration into the skin. It functions primarily as a skin-conditioning agent in cosmetics, promoting collagen synthesis, wound healing, and anti-aging effects .
GHK, the tripeptide backbone, is naturally present in human plasma and exhibits antioxidant, anti-apoptotic, and tissue-repair properties.
Properties
CAS No. |
748816-12-8 |
|---|---|
Molecular Formula |
C29H52N6O4 |
Molecular Weight |
548.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(pentadec-1-en-2-ylamino)acetyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H52N6O4/c1-3-4-5-6-7-8-9-10-11-12-13-16-23(2)32-21-27(36)34-26(19-24-20-31-22-33-24)28(37)35-25(29(38)39)17-14-15-18-30/h20,22,25-26,32H,2-19,21,30H2,1H3,(H,31,33)(H,34,36)(H,35,37)(H,38,39)/t25-,26-/m0/s1 |
InChI Key |
VPKUVDNRBJTWBL-UIOOFZCWSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Myristoyl tripeptide-1; |
Origin of Product |
United States |
Chemical Reactions Analysis
Core Reaction Mechanism
Myristoyl tripeptide-1 is synthesized via solid-phase peptide synthesis (SPPS) using fluorenylmethoxycarbonyl (Fmoc) chemistry:
-
Step 1 : Tripeptide-1 (Gly-His-Lys) is assembled on a resin-bound support.
-
Step 2 : Myristic acid is coupled to the N-terminus of the peptide through an amide bond.
-
Step 3 : Deprotection of side chains (e.g., histidine imidazole, lysine ε-amino groups) and cleavage from the resin .
Critical Parameters :
-
Coupling agents : HBTU/HOBt or DIC/Oxyma for peptide elongation.
-
Deprotection : 20% piperidine in DMF for Fmoc removal.
-
Final purity : >97% achieved via reverse-phase HPLC purification .
Amide Bond Stability
This compound’s amide bonds are stable under physiological pH (5.0–7.4) but hydrolyze under:
-
Acidic conditions (pH < 3): Cleavage at glycine-histidine residues.
-
Alkaline conditions (pH > 9): Lysine side-chain deprotection .
Metal Coordination
The histidine imidazole group chelates divalent cations (e.g., Cu²⁺, Mn²⁺), forming stable complexes:
-
Copper coordination : Enhances antioxidant activity but reduces skin permeability .
-
Manganese coordination : Rarely used due to oxidative instability .
Fatty Acid Modifications
| Reaction Type | Reagent | Outcome | Application |
|---|---|---|---|
| Esterification | Acetic anhydride | Acetylated lysine side chain | Enhanced hydrophobicity |
| Sulfonation | SO₃-pyridine complex | Sulfated histidine residue | Increased solubility |
| PEGylation | mPEG-NHS | PEG chain conjugation at N-terminus | Prolonged half-life |
Enzymatic Hydrolysis
-
Aminopeptidases : Cleave glycine residue first (t₁/₂ = 15 min in human plasma) .
-
Trypsin-like proteases : Target lysine residues, forming dipeptide fragments .
Oxidative Degradation
-
ROS exposure : Myristoyl chain undergoes β-oxidation, generating C14:0 fatty acids .
-
Histidine oxidation : Forms aspartate or asparagine under UV light .
Comparative Reactivity of Lipidated Peptides
| Peptide | Fatty Acid | Stability (pH 7.4) | Metal Affinity | Protease Resistance |
|---|---|---|---|---|
| This compound | Myristic (C14) | Moderate | High (Cu²⁺) | Low |
| Palmitoyl tripeptide-1 | Palmitic (C16) | High | Moderate | Moderate |
| Stearoyl tripeptide-1 | Stearic (C18) | Low | Low | High |
Comparison with Similar Compounds
Palmitoyl Tripeptide-1
- Structure : Comprises the same GHK sequence but is acylated with palmitic acid (16-carbon chain) instead of myristic acid.
- Function: Enhances keratinocyte differentiation and extracellular matrix synthesis (e.g., syndecan, heparin sulfate). Studies show specificity toward skin anchoring proteins (α-catenin, laminin receptor) and keratin 10 upregulation .
- Key Findings :
- Differentiation : The longer palmitoyl chain may improve skin retention compared to myristoyl, but both enhance peptide stability and penetration .
Copper Tripeptide-1 (GHK-Cu)
- Structure : GHK bound to a copper ion instead of a fatty acyl group.
- Function: Copper enhances antioxidant capacity and wound healing. GHK-Cu upregulates collagen, elastin, and glycosaminoglycan production .
- Key Findings :
Hexapeptide-12 (VGVAPG) and Its Derivatives
- Structure: A six-amino-acid peptide (Val-Gly-Val-Ala-Pro-Gly) often acylated with palmitoyl or myristoyl groups.
- Key Findings :
Myristoyl Pentapeptide-17
- Structure: A five-amino-acid peptide acylated with myristic acid.
- Function : Promotes keratin production and hair strengthening. Commonly used in eyelash and eyebrow serums .
- Key Findings :
Critical Analysis of Research Findings
- Structural Impact: Myristoylation induces helical conformations in peptides, improving membrane interaction compared to non-acylated forms . However, palmitoylation’s longer chain may enhance lipid bilayer integration .
- Functional Overlap vs. Specialization : While all acylated peptides improve skin or hair health, this compound and Palmitoyl Tripeptide-1 target matrix proteins, whereas Myristoyl Pentapeptide-17 specializes in hair follicle activation .
- Safety Concerns : Hexapeptide-12’s chemotactic activity and Tripeptide-1’s tumor cell stimulation at high doses underscore the importance of low-concentration formulations .
Preparation Methods
Myristoyl-Glycine Intermediate Formation
The synthesis begins with the conjugation of myristic acid to glycine, forming the Myr-Gly-OH intermediate. Adapted from palmitoyl tripeptide-1 protocols, this step employs N-hydroxysuccinimide (NHS) and 1,3-dicyclohexylcarbodiimide (DCC) as coupling agents in tetrahydrofuran (THF) or dioxane. A glycine salt solution (pH 8–9) is prepared using sodium hydroxide, to which the activated myristic acid mixture is added dropwise at 0–4°C. After stirring at room temperature for 3–4 hours, the product is isolated via reduced-pressure concentration, acid precipitation (pH 2–3), and recrystallization in dichloromethane or ethanol.
Critical Parameters
Sequential Peptide Elongation
The Myr-Gly-OH intermediate undergoes stepwise coupling with histidine and lysine residues. For histidine conjugation, NHS and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation in N,N-dimethylformamide (DMF). The lysine residue, protected with a carbobenzyloxy (Cbz) group, is subsequently coupled under similar conditions. Final deprotection of the Cbz group is achieved via palladium-catalyzed hydrogenation using formic acid or ammonium formate.
Table 1: Reaction Conditions for Peptide Elongation
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Myr-Gly-His | NHS/EDC | DMF | 0–4°C → RT | 4 h | 78% |
| Myr-Gly-His-Lys(Cbz) | NHS/EDC | DMF | 0–4°C → RT | 6 h | 70% |
| Deprotection | Pd/C, HCOOH | MeOH | RT | 2 h | 92% |
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Resin-Based Assembly
While liquid-phase synthesis dominates industrial production, SPPS offers precision for research-scale batches. Myristoyl pentapeptide-17 protocols suggest using Rink amide resin for C-terminal anchoring. After swelling the resin in DMF, Fmoc-protected lysine is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activator. Sequential deprotection (20% piperidine/DMF) and coupling of histidine and glycine follow, with myristic acid introduced via myristoyl chloride in the final step.
Advantages Over Liquid-Phase
-
Reduced purification burden after each step.
-
Scalable through automated synthesizers.
Table 2: SPPS Protocol for this compound
| Step | Reagent | Solvent | Time | Notes |
|---|---|---|---|---|
| Resin swelling | DMF | - | 30 min | Rink amide, 100–200 mesh |
| Fmoc-Lys(Boc) coupling | HBTU/DIPEA | DMF | 2 h | Double coupling for >90% efficiency |
| Myristoylation | Myristoyl chloride | DCM | 4 h | 5-fold molar excess |
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns remains the gold standard for purity assessment. A gradient elution of 5–95% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 35 minutes resolves this compound at ~22 minutes (UV detection at 215 nm). Preparative HPLC with isocratic conditions (40% acetonitrile) achieves >98% purity for biomedical applications.
Mass Spectrometry Validation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight integrity. Theoretical mass for Myr-Gly-His-Lys (C₁₆H₃₃NO₂-C₂H₄NO₂-C₆H₉N₃O₂-C₆H₁₄N₂O₂) is 672.8 Da; observed m/z: 673.2 [M+H]⁺.
Environmental and Industrial Considerations
Solvent Recovery Systems
The patent CN113461774A highlights tetrahydrofuran (THF) and DMF recovery via distillation, reducing waste by 40%. this compound synthesis generates 8–12 L solvent waste per kilogram; closed-loop systems cut costs by 25%.
Byproduct Management
EDC/NHS coupling generates N-hydroxysuccinimide byproducts, removed via aqueous washes. Palladium catalyst residues from deprotection steps are mitigated using chelating resins (<10 ppm residual Pd).
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Synthesis and Characterization Q: What methodological approaches ensure batch-to-batch consistency in Myristoyl tripeptide-1 synthesis? A: Researchers should employ rigorous quality control (QC) protocols, including reverse-phase HPLC for purity assessment (>95%), mass spectrometry (MS) for sequence verification, and peptide content analysis to quantify active ingredient concentration. Batch variability in impurities (e.g., residual solvents, truncated sequences) can be minimized by standardizing reaction conditions (temperature, coupling reagents) and purification workflows. For sensitive assays (e.g., cell-based studies), request additional QC metrics like trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity .
Mechanistic Studies Q: How can researchers design experiments to evaluate this compound's mechanism of action in collagen synthesis? A: Use in vitro models (e.g., human dermal fibroblasts) with quantitative endpoints:
- Gene expression: qPCR for collagen type I (COL1A1) and III (COL3A1).
- Protein synthesis: ELISA for procollagen peptides or Western blot for mature collagen. Include positive controls (e.g., TGF-β) and negative controls (vehicle-only). Ensure peptide stability in culture media via HPLC monitoring to rule out degradation artifacts .
Skin Penration Assessment Q: What methodologies are recommended to study this compound's skin penetration in ex vivo models? A: Utilize Franz diffusion cells with excised human or porcine skin. Apply peptide formulations (e.g., aqueous solutions, lipid-based carriers) to the epidermal layer. Quantify penetration via:
- Mass spectrometry imaging (MSI) for spatial distribution.
- Radioisotope labeling (e.g., ¹⁴C-tagged peptides) for kinetic analysis. Account for skin hydration, temperature, and receptor solution composition (e.g., PBS vs. surfactants) to mimic physiological conditions .
Advanced Research Questions
Addressing Data Contradictions Q: How can researchers resolve discrepancies between in vitro efficacy and in vivo observational studies of this compound? A: Investigate confounding factors:
- Bioavailability: Compare peptide stability in vitro (controlled media) vs. in vivo (enzymatic degradation in skin).
- Formulation: Test different delivery systems (nanoparticles, liposomes) to enhance penetration.
- Endpoint sensitivity: Use biomarkers (e.g., MMP-1 inhibition, elastin quantification) with higher specificity than visual grading. Reconcile findings via meta-analysis of dose-response relationships across studies .
Optimizing Experimental Design Q: What statistical and methodological considerations are critical for longitudinal studies on this compound's anti-aging effects? A:
- Sample size: Power calculations based on effect size (e.g., 20% collagen increase) and variability (pilot data).
- Blinding: Double-blind protocols to minimize observer bias in histopathological scoring.
- Temporal sampling: Collect data at multiple timepoints (e.g., 4, 8, 12 weeks) to capture dynamic responses.
- Negative controls: Include scrambled peptide sequences to isolate sequence-specific effects .
Data Gaps and Reproducibility Q: What key data gaps exist in current this compound research, and how can they be addressed methodologically? A: Critical gaps include:
- Degradation kinetics: Lack of standardized protocols for measuring enzymatic breakdown in human skin.
- Receptor specificity: Unclear binding targets (e.g., integrins vs. growth factor receptors). Solutions:
- Collaborative replication: Multi-lab studies using shared peptide batches and protocols.
- Omics approaches: Proteomics to identify interaction partners and transcriptomics to map signaling pathways .
Methodological Best Practices
Reproducibility in Peptide Research Q: How can researchers enhance reproducibility when publishing this compound findings? A: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Detailed protocols: Report synthesis conditions (e.g., solid-phase vs. liquid-phase), purification gradients, and storage buffers.
- Data transparency: Deposit raw data (HPLC chromatograms, MS spectra) in public repositories.
- Negative results: Publish non-significant outcomes to mitigate publication bias .
Ethical and Safety Considerations Q: What safety assessments are essential for preclinical studies involving this compound? A: Prioritize:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
